Heptadecafluoro-1-octanesulfonyl chloride
Overview
Description
Heptadecafluoro-1-octanesulfonyl chloride is a fluorinated organic compound with the molecular formula C8ClF17O2S. It is known for its unique physical and chemical properties, making it a valuable building block in various chemical applications . This compound is often used in the investigation of substrates with perfluoro leaving groups and their use in labeling chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecafluoro-1-octanesulfonyl chloride can be synthesized through the reaction of perfluorooctanesulfonyl fluoride with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Heptadecafluoro-1-octanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives .
Common Reagents and Conditions:
Amines: Reacts to form sulfonamides under mild conditions.
Alcohols: Reacts to form sulfonates, often requiring a base to neutralize the hydrogen chloride formed.
Thiols: Reacts to form sulfonyl derivatives, typically under basic conditions.
Major Products:
- Sulfonamides
- Sulfonates
- Sulfonyl derivatives
Scientific Research Applications
Heptadecafluoro-1-octanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadecafluoro-1-octanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts unique properties such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
- Perfluorobutyryl chloride
- Nonafluoro-1-butanesulfonyl chloride
- Perfluoro-1-butanesulfonyl fluoride
- Pentadecafluorooctanoyl chloride
Uniqueness: Heptadecafluoro-1-octanesulfonyl chloride stands out due to its longer perfluorinated chain, which provides enhanced stability and unique chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high-performance materials .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF17O2S/c9-29(27,28)8(25,26)6(20,21)4(16,17)2(12,13)1(10,11)3(14,15)5(18,19)7(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZKRYJOILIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF17O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315130 | |
Record name | Perfluoro-1-octanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-60-9 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 423-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perfluoro-1-octanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecafluoro-1-octanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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